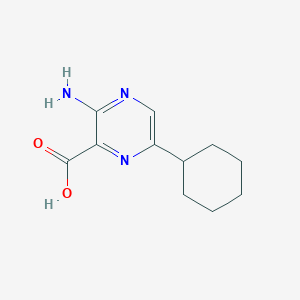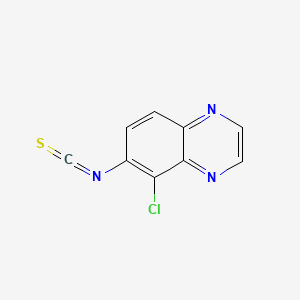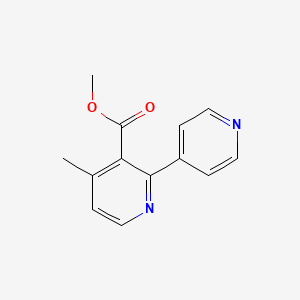![molecular formula C22H26N14O6 B13865660 (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and purine groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core structure and the introduction of the purine and hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: to form the tricyclic core.
Nucleophilic substitution: to introduce the purine groups.
Oxidation and reduction reactions: to install the hydroxyl groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow reactors: for efficient synthesis.
Purification techniques: such as chromatography or crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The hydroxyl groups can be oxidized to ketones or reduced to alkanes.
Substitution reactions: The amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Acidic or basic conditions: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting purine-related pathways.
Industry: As a precursor for the synthesis of advanced materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine groups may mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. The hydroxyl and amino groups may also contribute to binding interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable properties.
Purine derivatives: Various synthetic analogs with modifications to the purine ring.
Uniqueness
The compound’s unique tricyclic structure and combination of functional groups distinguish it from other similar compounds. This structural complexity may confer unique reactivity and biological activity, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C22H26N14O6 |
|---|---|
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione |
InChI |
InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
RCAQAKOCMNYQRT-QPMBAPTHSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)



![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)


![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
